molecular formula C9H11ClN4 B3003771 1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine CAS No. 85964-18-7

1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B3003771
CAS No.: 85964-18-7
M. Wt: 210.67
InChI Key: FKCDULJMOFQRKG-UHFFFAOYSA-N
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Description

The compound “1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The molecule contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel compounds similar to "1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine" have been synthesized for various applications. For instance, Yang Yun-shang (2010) developed novel carboxamide compounds through a series of chemical reactions including cyclization and amidation (Yang Yun-shang, 2010).
  • Niu Wen-bo (2011) focused on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, showcasing the compound's relevance in agricultural chemistry (Niu Wen-bo, 2011).

Structural Analysis

  • Amarasekara et al. (2009) explored the tautomerism of Schiff base derivatives, contributing to the understanding of the structural dynamics of pyrazolone compounds (Amarasekara et al., 2009).

Biological Activities

  • Titi et al. (2020) characterized pyrazole derivatives and identified potential antitumor, antifungal, and antibacterial pharmacophore sites, indicating the biomedical significance of these compounds (Titi et al., 2020).
  • Koyioni et al. (2014) investigated the reaction of pyrazol-5-amines with Appel salt, leading to products with potential pharmacological applications (Koyioni et al., 2014).

Chemical Reactions and Synthesis Methods

  • Sakya and Rast (2003) demonstrated nucleophilic substitution reactions to synthesize alkyl amino and thioether pyrazoles, highlighting the versatility of pyrazole chemistry (Sakya & Rast, 2003).
  • Gunasekaran et al. (2014) developed a domino reaction for synthesizing pyrazolo[3,4-b]pyridines, showcasing the compound's potential in synthesizing complex molecular structures (Gunasekaran et al., 2014).

Future Directions

The future research directions for “1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine” could include further studies on its synthesis, properties, and potential applications. This could involve exploring its reactivity with other compounds, studying its physical and chemical properties in more detail, and investigating potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)-4-methyl-3,4-dihydropyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-6-5-14(13-9(6)11)8-3-2-7(10)4-12-8/h2-4,6H,5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCDULJMOFQRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(N=C1N)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As for Example 4 a 0.2 g. amount of sodium metal is dissolved in 50 ml. of absolute ethanol, then 5.0 g. of 5-chloro-2-hydrazinopyridine (Example 3) is added, followed by 4.8 g. of methacrylonitrile. The reaction mixture is refluxed for 18 hours. The solvent is removed in vacuo and water is added to give a gum which solidifies. The solid is collected by filtration, and washed with water. The solid is dissolved in dichloromethane, dried over magnesium sulfate and filtered through anhydrous magnesium silicate. The filtrate is evaporated and the residue is triturated with hexane to give a brown solid. The solid is dissolved in dichloromethane and hexane is added while concentrating to separate a solid. The mixture is cooled and filtered to give 3.4 g. of a gray solid. The desired product is recrystallized from dichloromethane-hexane to give a white solid, m.p. 159°-160° C.
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